N-[3-(benzyloxy)phenyl]isonicotinamide
Description
N-[3-(Benzyloxy)phenyl]isonicotinamide is a synthetic small molecule characterized by a benzyloxy-substituted phenyl ring attached to an isonicotinamide scaffold via an amide bond. Its molecular formula is C₁₉H₁₆N₂O₂, with a molecular weight of 304.34 g/mol (approximated based on its structural isomer in ).
Properties
IUPAC Name |
N-(3-phenylmethoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(16-9-11-20-12-10-16)21-17-7-4-8-18(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGSZPUOVPXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of N-[3-(benzyloxy)phenyl]isonicotinamide and its analogs:
*Estimated based on molecular formula.
Key Observations :
- The benzyloxy group's position (meta vs. ortho) significantly impacts molecular geometry and target interactions. For example, the ortho isomer () may exhibit steric hindrance or altered hydrogen bonding compared to the meta-substituted target compound .
- These groups correlate with improved biological activity in antimicrobial or anticancer assays .
- Melting points for thiazole-containing analogs () range from 190–247°C, suggesting higher crystallinity and stability compared to the target compound (data unavailable) .
Antimicrobial Activity
- Thiazolidine-Isonicotinamide Conjugates (): Compounds 3a–e exhibited variable antimicrobial activity, with nitro- or methoxy-substituted phenyl groups showing enhanced efficacy. The absence of a thiazole ring in the target compound may limit similar activity .
Anticancer and Enzyme Inhibition
- Tetrazole Derivatives (): Demonstrated potent xanthine oxidase inhibition (IC₅₀ values in µM range) and apoptosis induction in prostate cancer cells (DU145, PC3) via F-actin and paxillin downregulation .
- Thiazole Derivatives (): Compound 5o () showed an IC₅₀ of 2.13 µM against MCF-7 breast cancer cells, attributed to tubulin polymerization inhibition. The target compound’s lack of a thiazole or naphthyl group may reduce tubulin binding .
Physicochemical and Drug-Likeness
Structure-Activity Relationships (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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